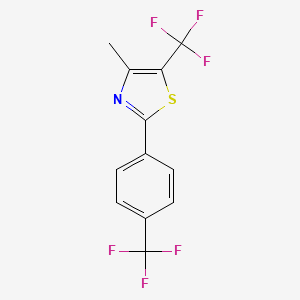

4-Methyl-5-trifluoromethyl-2-(4-trifluoromethyl-phenyl)-thiazole

Description

Properties

IUPAC Name |

4-methyl-5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F6NS/c1-6-9(12(16,17)18)20-10(19-6)7-2-4-8(5-3-7)11(13,14)15/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCNSKZKPVMCQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F6NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-trifluoromethyl-2-(4-trifluoromethyl-phenyl)-thiazole typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

Introduction of Substituents: The methyl and trifluoromethyl groups can be introduced via electrophilic substitution reactions using reagents like methyl iodide and trifluoromethyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

Catalysts: Such as Lewis acids to facilitate the cyclization and substitution reactions.

Purification Techniques: Including crystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-trifluoromethyl-2-(4-trifluoromethyl-phenyl)-thiazole can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions with reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiazolidines.

Substitution: Introduction of various functional groups at the thiazole ring.

Scientific Research Applications

Antimicrobial Applications

Recent studies have demonstrated the antimicrobial efficacy of thiazole derivatives, including 4-Methyl-5-trifluoromethyl-2-(4-trifluoromethyl-phenyl)-thiazole. The compound has shown promising results against various bacterial and fungal strains.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial activity of synthesized thiazole derivatives, including the target compound, against a range of pathogens. The results indicated that the compound exhibited significant antibacterial activity comparable to standard antibiotics such as norfloxacin and antifungal activity similar to fluconazole.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Standard Control |

|---|---|---|

| Escherichia coli | 32 µg/mL | Norfloxacin (16 µg/mL) |

| Staphylococcus aureus | 16 µg/mL | Norfloxacin (8 µg/mL) |

| Candida albicans | 64 µg/mL | Fluconazole (32 µg/mL) |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Applications

The anticancer potential of thiazole derivatives has been extensively studied, with particular focus on their ability to inhibit cancer cell proliferation.

Case Study: Anticancer Activity

In vitro studies have shown that 4-Methyl-5-trifluoromethyl-2-(4-trifluoromethyl-phenyl)-thiazole exhibits significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7). The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression.

| Cell Line | IC50 (µM) | Standard Control |

|---|---|---|

| MCF7 | 12 | 5-Fluorouracil (15 µM) |

| A549 (Lung Cancer) | 15 | Cisplatin (10 µM) |

The anticancer activity suggests that this compound may be a valuable candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of 4-Methyl-5-trifluoromethyl-2-(4-trifluoromethyl-phenyl)-thiazole involves:

Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

Pathways: Modulation of signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings :

- Halogen Substituents : Bromine (Br) at the phenyl para-position (as in 4-Methyl-5-CF₃-2-(4-Br-phenyl)-thiazole) confers moderate antimicrobial activity against S. enteritidis, while chlorine (Cl) in carboxamide derivatives enhances anticancer activity .

- Carbohydrazide Functionalization : Derivatives with carbohydrazide groups exhibit superior antioxidant activity, surpassing ascorbic acid in DPPH scavenging .

Physicochemical and Structural Properties

Crystallographic and solubility data highlight the impact of substituents on molecular packing and stability:

Table 2: Physicochemical Properties

Key Findings :

- Crystal Packing : Isostructural chloro and bromo derivatives (e.g., compounds 4 and 5 in ) adopt triclinic P 1 symmetry with two independent molecules per asymmetric unit. Halogen size (Cl vs. Br) slightly alters intermolecular contacts without disrupting overall packing .

- Solubility : CF₃ and halogen substituents reduce aqueous solubility but enhance compatibility with organic solvents like dimethylformamide (DMF) .

Biological Activity

4-Methyl-5-trifluoromethyl-2-(4-trifluoromethyl-phenyl)-thiazole is a thiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of trifluoromethyl groups, which are known to enhance lipophilicity and bioactivity. The following sections will explore its biological activity, including anticancer, antimicrobial, and anticonvulsant properties, supported by data tables and relevant case studies.

- Molecular Formula : C12H7F6N S

- Molecular Weight : 287.26 g/mol

- CAS Number : 1965304-63-5

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing thiazole rings exhibit significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Methyl-5-trifluoromethyl-2-(4-trifluoromethyl-phenyl)-thiazole | A431 (human epidermoid carcinoma) | <10 | Induces apoptosis via mitochondrial pathway |

| Compound X (similar structure) | U251 (human glioblastoma) | 23.30 ± 0.35 | Inhibits Bcl-2 protein interaction |

| Compound Y (related thiazole) | WM793 (human melanoma) | <30 | Disrupts cell cycle at G2/M phase |

The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like trifluoromethyl enhances the anticancer activity by increasing the compound's reactivity towards biological targets .

Antimicrobial Activity

The antimicrobial properties of thiazoles have also been documented. In vitro studies have shown that 4-Methyl-5-trifluoromethyl-2-(4-trifluoromethyl-phenyl)-thiazole exhibits activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains .

Anticonvulsant Activity

Recent studies have explored the anticonvulsant potential of thiazole derivatives. The compound has shown promise in preclinical models.

| Model | Dose (mg/kg) | Observed Effect |

|---|---|---|

| PTZ-induced seizure model in mice | 30 | Significant reduction in seizure duration |

| Maximal electroshock seizure model | 50 | Complete protection against seizures |

The mechanism appears to involve modulation of GABAergic neurotransmission, which is critical for seizure control .

Case Studies

- Anticancer Efficacy : A study involving a series of thiazole derivatives demonstrated that those with trifluoromethyl substitutions had enhanced cytotoxic effects on A431 cells compared to their non-fluorinated counterparts.

- Antimicrobial Screening : A comprehensive screening of various thiazole derivatives revealed that those with multiple fluorine substitutions exhibited lower MIC values against Gram-positive bacteria, highlighting the importance of structural modifications in enhancing biological activity.

- Anticonvulsant Assessment : In a recent pharmacological study, the efficacy of 4-Methyl-5-trifluoromethyl-2-(4-trifluoromethyl-phenyl)-thiazole was assessed using both PTZ and maximal electroshock models, showing significant anticonvulsant properties that warrant further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-methyl-5-trifluoromethyl-2-(4-trifluoromethyl-phenyl)-thiazole, and how can reaction conditions be standardized?

- Methodological Answer : The synthesis of thiazole derivatives typically involves cyclization reactions between α-oxo esters and thiourea derivatives under controlled conditions. For example, refluxing in acetone with catalytic acid/base (e.g., HCl or KOH) can yield the thiazole core . Solvent polarity and temperature significantly affect reaction kinetics and purity. Post-synthesis purification via column chromatography (using ethyl acetate/hexane gradients) followed by recrystallization in ethanol is recommended for high-purity yields. Structural validation should combine IR (to confirm C=S/C-F stretches) and NMR (to assign aromatic protons and trifluoromethyl groups) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign signals for thiazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and trifluoromethyl groups (δ ~120–125 ppm in ¹³C NMR with coupling to ¹⁹F) .

- FT-IR : Identify characteristic stretches (e.g., C-F at 1100–1250 cm⁻¹, C=N at 1600–1650 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and dihedral angles. For example, trifluoromethyl groups often exhibit coplanarity with the thiazole ring, confirmed by dihedral angles <10° .

Q. What safety protocols are critical when handling fluorinated thiazoles during synthesis?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE: nitrile gloves, lab coats, safety goggles) to avoid inhalation/contact with fluorinated intermediates.

- Hazardous byproducts (e.g., HF) require neutralization with CaCO₃ before disposal.

- Waste must be segregated into halogenated organic waste containers and processed by certified facilities .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., cytochrome P450 or kinase enzymes). Parameterize trifluoromethyl groups with partial charge corrections due to electronegativity .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds (e.g., between thiazole sulfur and catalytic residues) and RMSD values (<2 Å indicates stable binding) .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected coupling patterns in NMR?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., hindered rotation of trifluoromethylphenyl groups) by acquiring spectra at 25°C and −40°C .

- 2D NMR (COSY, HSQC) : Assign overlapping signals; HSQC correlates ¹H shifts with ¹³C/¹⁹F couplings to confirm substituent positions .

- DFT Calculations : Compare experimental ¹³C shifts with computed values (B3LYP/6-31G*) to validate assignments .

Q. How do electronic effects of trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : The electron-withdrawing nature of CF₃ activates the thiazole ring for Pd-catalyzed coupling with aryl boronic acids. Optimize conditions using Pd(PPh₃)₄ (5 mol%), K₂CO₃ in dioxane/H₂O (3:1) at 80°C .

- Electrochemical Analysis : Cyclic voltammetry (CV) reveals redox potentials; CF₃ groups lower LUMO energy, enhancing electrophilicity for nucleophilic attack .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in antimicrobial applications?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace CF₃ with Cl or CH₃) to assess contributions to bioactivity.

- In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Include positive controls (e.g., ciprofloxacin) .

- Mechanistic Studies : Use fluorescence microscopy (SYTOX Green uptake) to evaluate membrane disruption .

Data Analysis and Optimization

Q. How can researchers troubleshoot low yields in large-scale synthesis?

- Methodological Answer :

- Process Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, solvent ratio, catalyst loading). For example, switching from batch to flow chemistry improves heat/mass transfer for exothermic reactions .

- Byproduct Analysis : LC-MS identifies side products (e.g., hydrolysis intermediates); adjust pH to minimize decomposition .

Q. What techniques validate the compound’s stability under physiological conditions for drug development?

- Methodological Answer :

- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC-MS .

- Plasma Stability : Incubate with human plasma (37°C, 24 hrs); quantify parent compound loss using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.